GTS-21, also known as 3-(2,4-dimethoxybenzylidene)-anabaseine or DMXBA, is a synthetic derivative of anabaseine, a natural product derived from nemertine toxins. This compound acts as a selective agonist for the alpha-7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes such as learning and memory. GTS-21 has been investigated for its potential therapeutic applications in cognitive dysfunction associated with various neurological disorders, including schizophrenia and Alzheimer's disease.
GTS-21 is synthesized from anabaseine, a compound that has shown promise in enhancing cognitive functions. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with anabaseine under acidic conditions. It is classified as a nicotinic acetylcholine receptor agonist, specifically targeting the alpha-7 subtype. This receptor is predominantly found in the central nervous system and is implicated in modulating neurotransmitter release and synaptic plasticity.
The synthesis of GTS-21 can be achieved through several methods, primarily involving condensation reactions. The most common method reported involves the following steps:
The efficiency of this synthesis route has been improved over time, allowing for better yields and more reproducible results .
GTS-21 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula of GTS-21 is C₁₃H₁₅N₂O₂, with a molecular weight of 235.27 g/mol. The structure includes:
The three-dimensional conformation of GTS-21 allows it to effectively bind to the alpha-7 nicotinic acetylcholine receptor, facilitating its agonistic activity .
GTS-21 undergoes various chemical reactions that are critical for its synthesis and functional activity:
These reactions are essential for obtaining GTS-21 in its active form suitable for biological assays .
GTS-21 exerts its effects primarily through activation of the alpha-7 nicotinic acetylcholine receptor located in the brain. Upon binding to this receptor, GTS-21 induces several intracellular signaling pathways that enhance synaptic transmission and plasticity. Key aspects of its mechanism include:
GTS-21 exhibits several notable physical and chemical properties:
These properties are vital for determining appropriate formulations for clinical use .
GTS-21 has garnered significant interest in various fields due to its pharmacological properties:
The discovery of GTS-21 originates from the study of anabaseine, a neurotoxic alkaloid isolated from Nemertine marine worms. Anabaseine demonstrated broad nAChR agonist activity but lacked receptor selectivity and exhibited significant toxicity. Researchers at the University of Florida (Gainesville) and Taiho Pharmaceutical Co. (Tokushima) collaborated to synthesize structurally modified anabaseine derivatives with improved safety and selectivity profiles. This effort yielded GTS-21 as the 21st compound in their synthetic series, hence its designation [1] [3].
Key structural modifications involved introducing a 2,4-dimethoxybenzylidene moiety at the anabaseine pyridine ring (Table 1). This alteration significantly enhanced binding affinity and functional selectivity for neuronal α7 nAChRs over muscle-type nAChRs and other off-target receptors [5] [9]. The compound demonstrated superior properties compared to earlier analogs: greater metabolic stability, improved blood-brain barrier penetration, and reduced adverse effect liability in preliminary models. Subsequent identification of 4-OH-GTS-21 as its principal active metabolite revealed this derivative contributed substantially to in vivo efficacy through potent α7 activation [1] [3].
Table 1: Structural Evolution of GTS-21 from Anabaseine
Compound | Core Structure | Key Modifications | Receptor Target Specificity |
---|---|---|---|
Anabaseine | 3,4,5,6-Tetrahydro-2,3'-bipyridine | None (Natural product) | Broad nAChR agonist (α4β2, α3β4, α7) |
GTS-21 (DMXBA) | (3E)-3-(2,4-Dimethoxybenzylidene)-anabaseine | 2,4-Dimethoxybenzylidene substitution | Selective partial agonist at α7 nAChR |
4-OH-GTS-21 | 3-(4-Hydroxy-2-methoxybenzylidene)-anabaseine | Demethylation at 4-position | Potent α7 nAChR agonist |
The therapeutic rationale for GTS-21 centers on the unique physiological roles of α7 nAChRs in the central nervous system and periphery. These homomeric ligand-gated ion channels exhibit:
GTS-21 acts as a partial agonist at α7 nAChRs. It binds with moderate affinity (Ki ≈ 10-100 nM) and elicits submaximal channel activation compared to full agonists like acetylcholine or choline. Crucially, it exhibits >100-fold selectivity for α7 over α4β2 nAChRs, minimizing off-target effects [1] [7]. Its therapeutic effects are theorized to stem from two primary mechanisms:
Table 2: Key α7 nAChR Signaling Pathways Modulated by GTS-21
Signaling Pathway | Mechanism of Activation | Downstream Effects | Functional Outcomes |
---|---|---|---|
Ionotropic (Ca²⁺ influx) | Channel opening → Ca²⁺ entry | Activation of CaMKII, PI3K/Akt, ERK1/2 | Enhanced synaptic plasticity, CREB phosphorylation, neuroprotection |
Metabotropic (JAK2/STAT3) | α7 intracellular domain interaction | STAT3 phosphorylation | Suppression of pro-inflammatory cytokine synthesis (TNF-α, IL-1β, HMGB1) |
NF-κB Inhibition | Reduced IκB kinase (IKK) activation | Decreased nuclear translocation of NF-κB | Downregulation of inflammatory gene expression |
The potential of GTS-21 spans multiple therapeutic areas, driven by α7 nAChR involvement in cognitive function, neuroprotection, and inflammation control. Substantial preclinical data supports its efficacy, while early clinical trials offer proof-of-concept in humans.
Preclinical Evidence:
Clinical Evidence:
Table 3: Summary of Key Preclinical and Clinical Findings for GTS-21
Model/Disorder | Key Findings | Proposed Mechanism | Reference Source |
---|---|---|---|
Preclinical | |||
MK-801-induced cognition deficit (Rats) | Reversed PPI deficit & object recognition memory impairment | α7 nAChR agonism restoring glutamatergic tone | [2] |
nBM lesion neuroprotection (Rats) | Reduced neuronal cell loss in parietal cortex layers II-III | α7-mediated neurotrophic/anti-apoptotic signaling | [5] |
Hyperoxia-induced Lung Injury (Mice) | Reduced HMGB1, neutrophils, protein leak; Improved histopathology | α7/JAK2/STAT3-mediated anti-inflammatory | [9] |
Collagen-Induced Arthritis (Mice) | Reduced synovial inflammation and monocyte infiltration | Cholinergic anti-inflammatory pathway (CAP) | [1] [3] |
Clinical | |||
Healthy Volunteers | Dose-related improvement in attention, working memory, episodic memory | Enhanced α7 nAChR signaling in cognition networks | [8] |
Schizophrenia (Phase I/II) | Initial proof-of-concept positive; Subsequent Phase II trials discontinued | Insufficient efficacy in later trials | [1] [3] |
Alzheimer's Disease Trials | Discontinued or withdrawn | Development challenges | [1] [3] |
While GTS-21 has not yet advanced to clinical approval, it remains a vital pharmacological tool for elucidating α7 nAChR biology. Its development paved the way for subsequent, more potent α7 agonists and positive allosteric modulators (PAMs). The compound exemplifies the ongoing quest to leverage selective nAChR modulation for treating complex disorders of cognition and inflammation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7